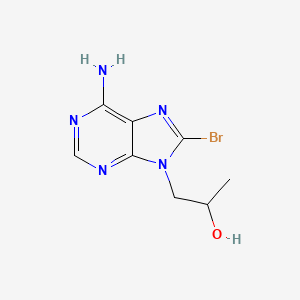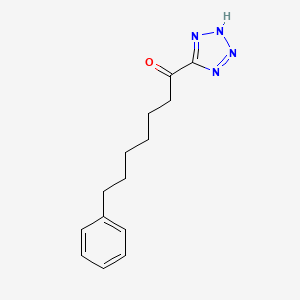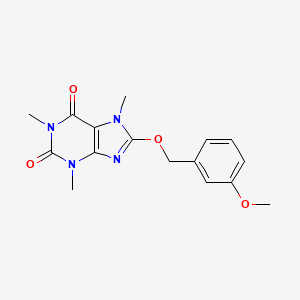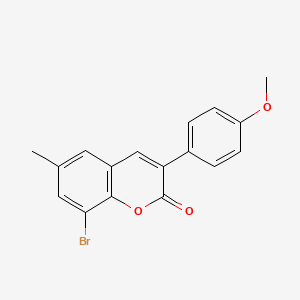
8-Bromo-9-(2-hydroxypropyl)-9H-adenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-9-(2-hydroxypropyl)-9H-adenine is a synthetic compound that belongs to the class of adenine derivatives. Adenine is one of the four nucleobases in the nucleic acid of DNA, and its derivatives have significant applications in various fields, including medicinal chemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-9-(2-hydroxypropyl)-9H-adenine typically involves the bromination of adenine followed by the introduction of a hydroxypropyl group. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as acetonitrile or dichloromethane. The hydroxypropyl group is introduced using a suitable alkylating agent like 2-bromo-1-propanol under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-9-(2-hydroxypropyl)-9H-adenine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The hydroxypropyl group can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form alcohols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield adenine and other by-products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine yields an amino derivative, while oxidation of the hydroxypropyl group forms an aldehyde or carboxylic acid.
Scientific Research Applications
8-Bromo-9-(2-hydroxypropyl)-9H-adenine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in studies of nucleic acid interactions and as a probe for investigating the mechanisms of DNA replication and repair.
Medicine: Investigated for its potential antiviral and anticancer properties. It is used in the development of new therapeutic agents targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 8-Bromo-9-(2-hydroxypropyl)-9H-adenine involves its interaction with nucleic acids and proteins. The bromine atom and hydroxypropyl group enhance its binding affinity to specific molecular targets, such as DNA polymerases and kinases. This interaction can inhibit the activity of these enzymes, leading to the disruption of DNA replication and cell division. The compound’s effects on molecular pathways are still under investigation, but it is believed to interfere with key signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-adenine: Lacks the hydroxypropyl group but shares similar bromination properties.
9-(2-Hydroxypropyl)-adenine: Lacks the bromine atom but has similar hydroxypropyl substitution.
8-Bromo-9-(b-D-xylofuranosyl) guanine: Another brominated nucleobase with antiviral properties.
Uniqueness
8-Bromo-9-(2-hydroxypropyl)-9H-adenine is unique due to the presence of both the bromine atom and the hydroxypropyl group, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H10BrN5O |
|---|---|
Molecular Weight |
272.10 g/mol |
IUPAC Name |
1-(6-amino-8-bromopurin-9-yl)propan-2-ol |
InChI |
InChI=1S/C8H10BrN5O/c1-4(15)2-14-7-5(13-8(14)9)6(10)11-3-12-7/h3-4,15H,2H2,1H3,(H2,10,11,12) |
InChI Key |
MMKXSEBGGSBLDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C2=NC=NC(=C2N=C1Br)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![8-[(3-Trifluoromethyl)benzyloxy]caffeine](/img/structure/B10845787.png)




